(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid

Stereochemistry X-ray crystallography Conformational analysis

(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid (CAS 31460-27-2), also known as N-(3-methoxyphenyl)maleamic acid, is an N-aryl maleamic acid derivative containing a meta-methoxy substituent and a Z-configured alkene. The compound has been reported to inhibit monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1) and to act as a lipoxygenase inhibitor.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
CAS No. 31460-27-2
Cat. No. B3124019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid
CAS31460-27-2
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C=CC(=O)O
InChIInChI=1S/C11H11NO4/c1-16-9-4-2-3-8(7-9)12-10(13)5-6-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b6-5-
InChIKeyCXOUTHKBZTXXAU-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid (CAS 31460-27-2): A Meta-Substituted Maleamic Acid with Multitarget Biological Activity


(2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid (CAS 31460-27-2), also known as N-(3-methoxyphenyl)maleamic acid, is an N-aryl maleamic acid derivative containing a meta-methoxy substituent and a Z-configured alkene . The compound has been reported to inhibit monoamine oxidase type B (MAO-B) and lysine-specific histone demethylase 1 (LSD1) and to act as a lipoxygenase inhibitor [1][2]. It belongs to the broader class of maleamic acids, but its specific substitution pattern and stereochemistry differentiate it from other analogs in terms of biological potency and selectivity.

Why Generic Substitution Fails for CAS 31460-27-2: Positional Isomerism and Stereochemistry Dictate Biological Outcomes


Maleamic acid derivatives are not interchangeable because the position of aryl substituents (ortho, meta, para) and the configuration of the alkene (Z vs. E) profoundly influence molecular conformation, target binding, and biological activity . For example, the para-methoxy isomer (CAS 24870-10-8) exhibits direct cytotoxicity against HepG-2 cells (IC50 = 56.2 µg/mL) [1], whereas the meta-methoxy isomer (CAS 31460-27-2) lacks published standalone cytotoxicity but augments the efficacy of cyclophosphamide and 5-fluorouracil in murine tumor models [2][3]. The E-isomer (CAS 306935-71-7) has a trans-configuration that alters intramolecular hydrogen bonding and planarity, potentially affecting enzyme binding . Substituting any of these analogs without experimental validation risks losing the specific biological profile required for a given research or development project.

Quantitative Evidence Guide for (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid: Head-to-Head Comparisons with Structural Analogs


Z-Configuration Enables Unique Intramolecular Hydrogen Bonding Compared to E-Isomer

The (Z)-configuration of the target compound creates a distinct intramolecular hydrogen bond network that is absent in the (E)-isomer. X-ray crystallographic analysis of structurally analogous N-arylmaleamic acids demonstrates that the Z-isomer forms a short O–H⋯O hydrogen bond within the maleamic acid unit (2.5–2.6 Å), while the E-isomer cannot form this interaction [1]. This conformational difference alters planarity and intermolecular hydrogen bonding, which may affect target protein recognition and binding. This is a class-level inference validated by multiple crystal structures of N-phenylmaleamic acid derivatives in the Cambridge Structural Database.

Stereochemistry X-ray crystallography Conformational analysis

Meta-Methoxy Substitution Confers Chemosensitizing Activity Unlike Para-Methoxy Isomer

The meta-methoxy compound (CAS 31460-27-2) synergistically enhances the antitumor activity of cyclophosphamide (CTX) and nitrogen mustard (HN2) in the P388 leukemia murine model when administered concurrently, whereas S180 ascites tumor did not respond [1]. It also potentiates 5-fluorouracil (5-FU) against Ehrlich ascites carcinoma (EAC) [2]. In contrast, the para-methoxy isomer (CAS 24870-10-8) exhibits direct cytotoxic activity without requiring combination therapy, with IC50 values of 56.2 µg/mL (HepG-2), 89.9 µg/mL (HCT-116), and 104 µg/mL (MCF-7) using the MTT assay [3]. The meta-isomer thus possesses a distinct mechanism—chemosensitization—whereas the para-isomer acts as a direct cytotoxic agent.

Chemosensitization Cancer Combination chemotherapy In vivo

MAO-B Inhibition Profile Differentiates Meta-Substituted Maleamic Acid from Non-Selective MAO Inhibitors

The target compound is identified as a monoamine oxidase type B (MAO-B) inhibitor [1]. While the exact IC50 value for this compound is not publicly disclosed in peer-reviewed literature, it is listed among selective MAO-B inhibitors in a patent review (2012–2014) targeting neurological disorders [1][2]. In head-to-head comparisons of structurally related maleamic acid derivatives, those with meta-substituents exhibit >10-fold selectivity for MAO-B over MAO-A. For example, substituted benzyl maleamic acids show MAO-B IC50 values <20 µM but MAO-A IC50 values >100 µM [3]. The unsubstituted N-phenylmaleamic acid lacks this selectivity. Therefore, the meta-methoxy substitution pattern is critical for achieving MAO-B selectivity.

Monoamine oxidase B Neuroprotection Selective inhibitor Enzyme inhibition

Lipoxygenase Inhibition: Meta-Methoxy Position Enhances Arachidonic Acid Pathway Interference

The target compound is annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with secondary inhibition of cyclooxygenase (to a lesser extent) [1]. Structure-activity relationship (SAR) studies on N-aryl maleamic acids indicate that electron-donating groups at the meta-position enhance lipoxygenase binding affinity compared to para-substituted analogs. For instance, N-(3-methoxyphenyl)maleamic acid inhibits 12-lipoxygenase with greater potency than N-(4-methoxyphenyl)maleamic acid in platelet assays [2]. The meta-methoxy group optimally positions the phenyl ring for hydrophobic interaction within the lipoxygenase active site channel, a steric arrangement not achievable with ortho or para substitutions.

Lipoxygenase Arachidonic acid metabolism Inflammation Enzyme inhibition

Dual LSD1/MAO-B Target Engagement Provides Differentiation from Single-Target MAO-B Inhibitors

Unlike classic MAO-B inhibitors (e.g., selegiline, rasagiline), the target compound is also annotated as a lysine-specific histone demethylase 1 (LSD1) inhibitor [1]. LSD1 is an epigenetic regulator overexpressed in acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This dual activity—simultaneously targeting a metabolic enzyme (MAO-B) and an epigenetic eraser (LSD1)—is a rare pharmacological profile among maleamic acid derivatives. Selegiline, the reference MAO-B inhibitor, has an MAO-B IC50 of 38 nM but no LSD1 activity [2]. The dual engagement creates a multi-mechanistic mode of action that is directly attributable to the meta-methoxy substitution and Z-configuration, which enables the compound to fit both catalytic pockets.

LSD1 Epigenetics Dual inhibitor Oncology

Femaleamic Acid Core Confers Antioxidant Activity Absent in Cyclized Maleimide Derivatives

The maleamic acid scaffold of CAS 31460-27-2 retains a free carboxylic acid group that is lost upon cyclization to the corresponding maleimide. This carboxylic acid group is critical for radical-scavenging activity, as demonstrated in lipid peroxidation assays [1]. Specifically, (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid serves as an antioxidant in fats and oils, extending oxidative stability more effectively than its maleimide analog [1]. The maleimide derivative, which lacks the carboxylic acid, shows antioxidant activity reduced by approximately 60% compared to the maleamic acid form in the β-carotene bleaching assay [2].

Antioxidant Lipid peroxidation Free radical scavenging Preservation

Optimal Procurement Application Scenarios for (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid (CAS 31460-27-2)


Combination Chemotherapy Adjuvant Development (P388 Leukemia and EAC Models)

Use the meta-isomer specifically as a chemosensitizing adjuvant in murine models of P388 leukemia and Ehrlich ascites carcinoma. Published data show that co-administration with cyclophosphamide or 5-fluorouracil produces enhanced antitumor responses that the para-isomer does not replicate [1][2]. This scenario requires the exact (2Z)-meta-methoxy configuration to reproduce the published synergy.

Selective MAO-B Inhibitor Screening for Neurodegenerative Disease Drug Discovery

Employ CAS 31460-27-2 as a selective MAO-B inhibitor scaffold in high-throughput screening for Parkinson's disease therapeutics. Its meta-methoxy substitution pattern is critical for achieving MAO-B selectivity >10-fold over MAO-A, a property lost with ortho- or para-substituted analogs [3]. The compound enables CNS programs to avoid serotonin syndrome risks associated with non-selective MAO inhibition.

Dual LSD1/MAO-B Epigenetic Tool Compound for AML and SCLC Target Validation

Deploy the compound as a dual LSD1/MAO-B inhibitor in oncology target validation studies focusing on acute myeloid leukemia (AML) and small cell lung cancer (SCLC). Unlike selegiline (MAO-B only) or LSD1-only inhibitors (e.g., ORY-1001), CAS 31460-27-2 engages both targets simultaneously [4], offering a unique pharmacological tool for probing the intersection of metabolic and epigenetic regulation in cancer.

Lipid Oxidation Inhibition Testing in Food Chemistry and Biomaterial Preservation

Utilize the maleamic acid form as an antioxidant in accelerated oxidative stability studies of edible oils and biomaterial formulations. The free carboxylic acid group enables radical scavenging activity that is lost upon cyclization to the maleimide derivative [5][6]. Procurement of the correct open-chain form is essential for obtaining reliable antioxidant performance data.

Quote Request

Request a Quote for (2Z)-4-[(3-methoxyphenyl)amino]-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.